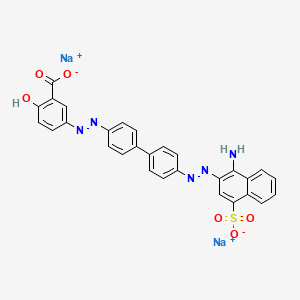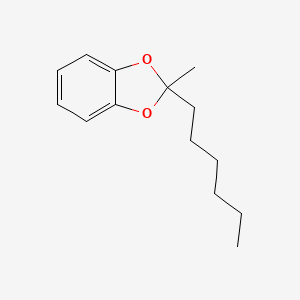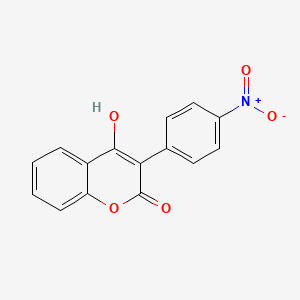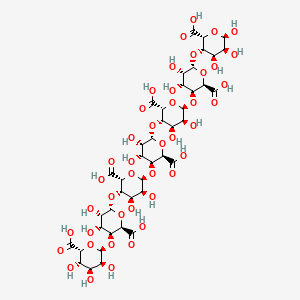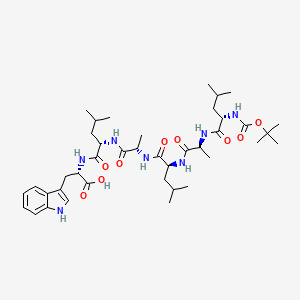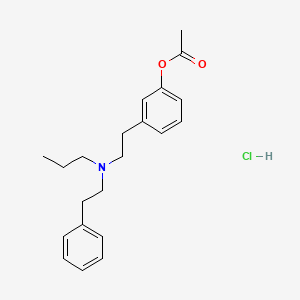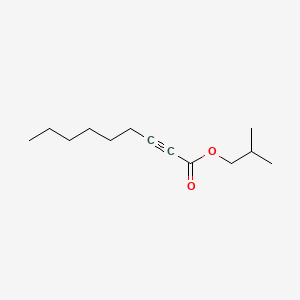
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium is a complex organic compound that combines an epoxide, a medium-chain fatty acid, and a titanium complex
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring is formed through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA). This reaction is carried out under mild conditions to avoid side reactions.
Attachment of the Fatty Acid Chain: The medium-chain fatty acid is then attached to the epoxide ring through a nucleophilic substitution reaction. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the fatty acid and facilitate the nucleophilic attack.
Complexation with Titanium: The final step involves the complexation of the resulting compound with titanium. This is typically achieved by reacting the compound with a titanium alkoxide, such as titanium isopropoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would ensure consistent quality and yield. Additionally, purification steps such as distillation and chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The epoxide ring can also undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring
Alcohols: Formed from the reduction of the compound
Substituted Epoxides: Formed from nucleophilic substitution reactions
科学的研究の応用
Chemistry
In chemistry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new drugs.
Industry
In industry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the fatty acid chain can interact with lipid membranes, affecting their structure and function.
類似化合物との比較
Similar Compounds
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid: A medium-chain fatty acid with an epoxide ring.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of carnitine: An ester derivative of the compound.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of coenzyme A: Another ester derivative with coenzyme A.
Uniqueness
What sets 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid apart from similar compounds is its ability to form stable complexes with titanium
特性
CAS番号 |
68784-86-1 |
|---|---|
分子式 |
C57H98O10Ti |
分子量 |
991.2 g/mol |
IUPAC名 |
8-(3-octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H30O3.C3H8O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);3-4H,1-2H3; |
InChIキー |
YOWPZCVTOKSOBQ-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


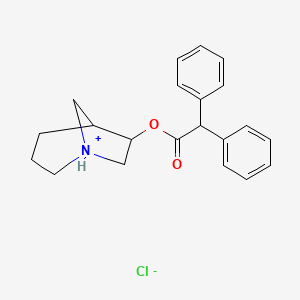
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)



